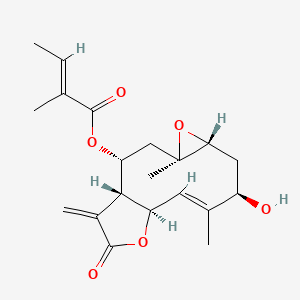

3-Epi-heliangin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-epi-heliangin is a sesquiterpene lactone that is a 3alpha-hydroxy epimer of heliangin. Isolated from Eupatorium kiirunense, it exhibits cytotoxicity against human oral epidermoid (KB), cervical epitheloid (Hela) and liver (hepa59T/VGH) carcinoma cells. It has a role as a metabolite and an antineoplastic agent. It is an enoate ester, an epoxide and a sesquiterpene lactone. It derives from a tiglic acid.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Mechanism of Action:

Research indicates that 3-Epi-heliangin exhibits significant anti-inflammatory effects. It inhibits the production of excessive nitric oxide (NO) in macrophages, which is crucial for inflammatory responses. By suppressing the expression of adhesion molecules such as ICAM-1, VCAM-1, and E-selectin, as well as pro-inflammatory cytokines like MCP-1, this compound can mitigate inflammation in vascular endothelial cells stimulated by tumor necrosis factor-alpha (TNF-α) .

Case Study:

In a study involving LPS-induced macrophage-like RAW 264.7 cells, this compound was shown to significantly reduce NO production and the expression of inflammatory markers. This suggests its potential utility in preventing conditions associated with chronic inflammation, such as atherosclerosis .

Cardiovascular Health

Atherosclerosis Prevention:

Atherosclerosis is a major contributor to cardiovascular diseases. The anti-inflammatory properties of this compound suggest it could play a role in preventing this condition by enhancing endothelial function and reducing vascular inflammation. Studies have demonstrated that it can inhibit the activation of NF-κB and related signaling pathways that lead to endothelial dysfunction .

Research Findings:

In an experimental setup where vascular endothelial cells were treated with TNF-α, the administration of this compound resulted in decreased phosphorylation levels of key proteins involved in inflammatory signaling pathways. This highlights its potential as a therapeutic agent for cardiovascular diseases linked to inflammation .

Drug Development Potential

Natural Product Chemistry:

The bioactive nature of this compound positions it as a candidate for further drug development. Its derivation from natural sources aligns with the growing trend towards utilizing phytochemicals in therapeutic applications. The compound's ability to modulate inflammatory pathways opens avenues for developing new anti-inflammatory drugs .

Future Directions:

Further research is needed to explore the full pharmacological profile of this compound, including its safety, efficacy, and mechanisms of action in vivo. Investigating its interactions with other bioactive compounds could also enhance its therapeutic potential .

Summary Table

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Anti-Inflammatory | Inhibits NO production; reduces expression of inflammatory markers (ICAM-1, VCAM-1) | Mitigation of chronic inflammation |

| Cardiovascular Health | Prevents atherosclerosis by enhancing endothelial function; modulates NF-κB signaling | Reduction in risk of heart attacks and strokes |

| Drug Development | Bioactive compound with potential for new anti-inflammatory drugs | Contribution to natural product-based therapeutics |

Propiedades

Fórmula molecular |

C20H26O6 |

|---|---|

Peso molecular |

362.4 g/mol |

Nombre IUPAC |

[(1R,2R,4R,6R,8R,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H26O6/c1-6-10(2)18(22)25-15-9-20(5)16(26-20)8-13(21)11(3)7-14-17(15)12(4)19(23)24-14/h6-7,13-17,21H,4,8-9H2,1-3,5H3/b10-6+,11-7+/t13-,14-,15-,16-,17+,20-/m1/s1 |

Clave InChI |

DZTWAOVNNLDWNH-DRCJWTCISA-N |

SMILES isomérico |

C/C=C(\C)/C(=O)O[C@@H]1C[C@@]2([C@H](O2)C[C@H](/C(=C/[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)O)C |

SMILES canónico |

CC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.